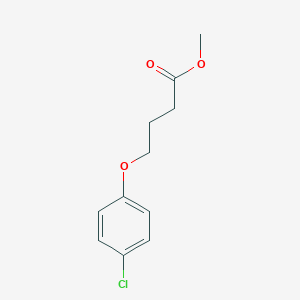

Methyl 4-(p-chlorophenoxy)butyrate

Vue d'ensemble

Description

“Methyl 4-(p-chlorophenoxy)butyrate” is a chemical compound with the molecular formula C11H13ClO3 . It is listed in various chemical databases such as PubChem , ChemSpider , and the NIST Chemistry WebBook .

Molecular Structure Analysis

The molecular structure of “Methyl 4-(p-chlorophenoxy)butyrate” consists of 11 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms . The molecular weight of the compound is 228.672 .

Applications De Recherche Scientifique

Application in Agriculture

- Specific Scientific Field : Agriculture, specifically in crop fields .

- Summary of the Application : MPCA-Na is widely used as a herbicide in crop fields. However, its drift during application can be damaging to cotton (Gossypium hirsutum) and other crop plants .

- Methods of Application or Experimental Procedures : The study was carried out from 2019 to 2020 to determine the effects of different concentrations of MPCA-Na on physiological and metabolic activities besides growth and yield of cotton plants at seedling, budding, flowering and boll stages .

- Results or Outcomes : MPCA-Na exposure caused a decrease in the chlorophyll content, and an increase in the soluble protein content, Malondialdehyde (MDA) content and protective enzyme activity. It also caused significant reductions in plant height, boll number and the single boll weight at the seedling and budding stages .

Application in Environmental Science

- Specific Scientific Field : Environmental Science .

- Summary of the Application : The environmental risk of MCPA to the non-target environment is assessed .

- Methods of Application or Experimental Procedures : The impacts of MCPA on Hydrilla verticillata were detected using morpho-anatomical and physiological biomarkers .

- Results or Outcomes : The study was designed to fill the information gap by assessing the environmental risk of MCPA to the non-target environment .

Application in Food Industry

- Specific Scientific Field : Food Science .

- Summary of the Application : Methyl butyrate is used as a food flavoring due to its fruity odor, resembling apples or pineapples .

- Methods of Application or Experimental Procedures : It is added to food products as a flavoring agent .

- Results or Outcomes : The addition of methyl butyrate enhances the flavor of food products, making them more appealing to consumers .

Application in Perfume Industry

- Specific Scientific Field : Perfumery .

- Summary of the Application : Methyl butyrate is used as an additive in perfumes .

- Methods of Application or Experimental Procedures : It is blended with other fragrances to create a desired scent .

- Results or Outcomes : The addition of methyl butyrate contributes to the overall fragrance of a perfume, enhancing its appeal .

Application in Fuel Research

- Specific Scientific Field : Energy Research .

- Summary of the Application : Methyl butyrate has been used in combustion studies as a surrogate fuel for the larger fatty acid methyl esters found in biodiesel .

- Methods of Application or Experimental Procedures : It is used in experimental setups to study combustion characteristics .

- Results or Outcomes : Studies have shown that, due to its short-chain length, methyl butyrate does not reproduce well the negative temperature coefficient (NTC) behaviour and early CO2 formation characteristics of real biodiesel fuels .

Application in Food Industry

- Specific Scientific Field : Food Science .

- Summary of the Application : Methyl butyrate is used as a food flavoring due to its fruity odor, resembling apples or pineapples .

- Methods of Application or Experimental Procedures : It is added to food products as a flavoring agent .

- Results or Outcomes : The addition of methyl butyrate enhances the flavor of food products, making them more appealing to consumers .

Application in Perfume Industry

- Specific Scientific Field : Perfumery .

- Summary of the Application : Methyl butyrate is used as an additive in perfumes .

- Methods of Application or Experimental Procedures : It is blended with other fragrances to create a desired scent .

- Results or Outcomes : The addition of methyl butyrate contributes to the overall fragrance of a perfume, enhancing its appeal .

Application in Fuel Research

- Specific Scientific Field : Energy Research .

- Summary of the Application : Methyl butyrate has been used in combustion studies as a surrogate fuel for the larger fatty acid methyl esters found in biodiesel .

- Methods of Application or Experimental Procedures : It is used in experimental setups to study combustion characteristics .

- Results or Outcomes : Studies have shown that, due to its short-chain length, methyl butyrate does not reproduce well the negative temperature coefficient (NTC) behaviour and early CO2 formation characteristics of real biodiesel fuels .

Safety And Hazards

The safety data sheet for a related compound, Methyl 4-chlorobutyrate, indicates that it is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and to use only in a well-ventilated area .

Propriétés

IUPAC Name |

methyl 4-(4-chlorophenoxy)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-14-11(13)3-2-8-15-10-6-4-9(12)5-7-10/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKQYQRFVXNXTBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCOC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70338266 | |

| Record name | Methyl 4-(p-chlorophenoxy)butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70338266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(p-chlorophenoxy)butyrate | |

CAS RN |

209052-80-2 | |

| Record name | Methyl 4-(p-chlorophenoxy)butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70338266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol](/img/structure/B33827.png)

![8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B33831.png)